Dialuminum;dimethylazanide, also known as Tris(dimethylamido)aluminum(III), is an organometallic compound with the molecular formula and a molecular weight of 318.42 g/mol. It is primarily used in the field of chemical vapor deposition, particularly for the deposition of aluminum nitride thin films. The compound is characterized by its ability to form stable complexes and its reactivity under specific conditions, making it valuable in various industrial applications.
Dialuminum;dimethylazanide can be synthesized through reactions involving aluminum trichloride and lithium dimethylamide. This compound is commercially available from various chemical suppliers and is utilized in both academic research and industrial applications.
Dialuminum;dimethylazanide falls under the category of organometallic compounds, specifically aluminum amides. It is classified based on its functional groups, which include aluminum and dimethylamido groups.
The synthesis of dialuminum;dimethylazanide typically involves several methods:
Dialuminum;dimethylazanide undergoes several significant chemical reactions:
The mechanism of action for dialuminum;dimethylazanide primarily involves its role as a precursor in atomic layer deposition (ALD). This process allows for the controlled deposition of thin films on substrates.
Dialuminum;dimethylazanide has several scientific uses:
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